molecular formula C20H18N2O2 B15213413 2-(1H-Indol-3-yl)ethyl quinoline-1(2H)-carboxylate

2-(1H-Indol-3-yl)ethyl quinoline-1(2H)-carboxylate

Katalognummer: B15213413
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: HXPPDKVAIBRDQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1H-Indol-3-yl)ethyl quinoline-1(2H)-carboxylate is a hybrid molecule that combines the structural features of indole and quinoline. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Indol-3-yl)ethyl quinoline-1(2H)-carboxylate typically involves the reaction of indole-3-carboxylic acid with quinoline derivatives. One common method employs T3P® (propylphosphonic anhydride) as a green catalyst to facilitate the coupling reaction . The reaction conditions generally include mild temperatures and the use of organic solvents such as dichloromethane or ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-Indol-3-yl)ethyl quinoline-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline-1(2H)-carboxylic acid derivatives, while reduction could produce indole-3-ethyl quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-(1H-Indol-3-yl)ethyl quinoline-1(2H)-carboxylate involves its interaction with molecular targets such as tubulin. By binding to the colchicine domain of tubulin, the compound disrupts microtubule formation, leading to cell cycle arrest at the G2/M phase . This disruption can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 2-(1H-Indol-3-yl)ethyl quinoline-1(2H)-carboxylate apart from similar compounds is its unique combination of indole and quinoline structures, which confer distinct biological activities. Its ability to inhibit tubulin polymerization and induce cell cycle arrest makes it particularly valuable in cancer research.

Eigenschaften

Molekularformel

C20H18N2O2

Molekulargewicht

318.4 g/mol

IUPAC-Name

2-(1H-indol-3-yl)ethyl 2H-quinoline-1-carboxylate

InChI

InChI=1S/C20H18N2O2/c23-20(22-12-5-7-15-6-1-4-10-19(15)22)24-13-11-16-14-21-18-9-3-2-8-17(16)18/h1-10,14,21H,11-13H2

InChI-Schlüssel

HXPPDKVAIBRDQS-UHFFFAOYSA-N

Kanonische SMILES

C1C=CC2=CC=CC=C2N1C(=O)OCCC3=CNC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.